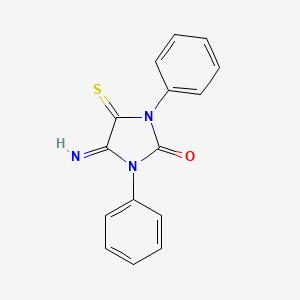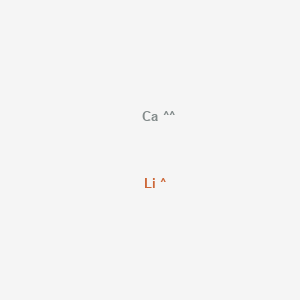
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is then coupled with benzenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Various substituted aromatic sulfonic acids.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The azo bonds (-N=N-) can undergo reversible cleavage and reformation, which is the basis for its use as a pH indicator and dye. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-methylphenyl)azo]-5-nitro-, monosodium salt
- 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt
Uniqueness
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly valuable in various applications, from industrial dyes to scientific research tools.
Properties
CAS No. |
67875-21-2 |
|---|---|
Molecular Formula |
C23H17N4NaO4S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18N4O4S.Na/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
FICPDMYIUFTEEW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)



